molecular formula C29H38N2O6 B1666376 阿特拉森坦 CAS No. 195704-72-4

阿特拉森坦

货号 B1666376
CAS 编号: 195704-72-4
分子量: 510.6 g/mol
InChI 键: MOTJMGVDPWRKOC-QPVYNBJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atrasentan is an experimental drug that is being studied for the treatment of various types of cancer, including non-small cell lung cancer . It is also being investigated as a therapy for diabetic kidney disease . Atrasentan failed a phase 3 trial for prostate cancer in patients unresponsive to hormone therapy . It is an endothelin receptor antagonist selective for subtype A (ET A) .


Molecular Structure Analysis

Atrasentan has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 .


Physical And Chemical Properties Analysis

Atrasentan has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 . The storage conditions for Atrasentan are -20°C for 3 years and 4°C for 2 years for the powder form .

科学研究应用

糖尿病肾病 (DKD) 的治疗

阿特拉森坦在 DKD 的实验模型中显示出令人鼓舞的结果,通过降低蛋白尿、高血压、纤维化、结构损伤并维持足细胞完整性。 阻断内皮素受体 A (ETA) 被认为是治疗 DKD 的一种有吸引力的方法 .

慢性肾脏病

作为 ETA 受体的一种强效且选择性抑制剂,阿特拉森坦有潜力为多种慢性肾脏病带来益处。 它可以减少蛋白尿,并具有直接的抗炎和抗纤维化作用,有助于保护肾脏功能 .

IgA 肾病 (IgAN)

在 III 期研究中,阿特拉森坦在 IgAN 患者中显示出具有临床意义且具有高度统计学意义的蛋白尿减少。 这表明其作为治疗这种疾病的口服内皮素 A 受体拮抗剂的潜力 .

蛋白尿减少

阿特拉森坦抑制 ETA 受体的能力有助于降低升高的蛋白尿,这是各种肾脏疾病中常见的问题。 这可以帮助保护广泛的患者群体中的肾脏功能 .

前列腺癌

阿特拉森坦是一种选择性内皮素-A (ETA) 受体拮抗剂,它可以阻断或逆转内皮素-1 (ET-1) 的生物学效应,内皮素-1 (ET-1) 由正常前列腺上皮分泌,与前列腺癌细胞系相关。 它已被研究用于其治疗前列腺癌的疗效和安全性 .

作用机制

Target of Action

Atrasentan is a potent and selective antagonist of the Endothelin A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in various tissues, including the vascular smooth muscle and renal tissue. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

Atrasentan works by selectively blocking the ETA receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor . This blockade prevents endothelin-1 from exerting its effects, leading to vasodilation and decreased cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by atrasentan is the endothelin signaling pathway. By blocking the ETA receptor, atrasentan disrupts the signaling cascade initiated by endothelin-1, leading to reduced vasoconstriction and cell proliferation . This can result in decreased proteinuria, a common symptom in conditions like IgA nephropathy .

Pharmacokinetics

The pharmacokinetics of atrasentan appear to be linear in the dose range of 1 to 23.25 mg, with some dose dependency observed at higher doses . The harmonic mean terminal half-life across all dose groups is approximately 20-25 hours .

Result of Action

The primary molecular effect of atrasentan is the reduction of proteinuria, as demonstrated in clinical trials . By blocking the ETA receptor, atrasentan can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, potentially preserving kidney function .

Action Environment

The efficacy and stability of atrasentan can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary among individuals due to differences in genetic makeup, disease state, and other individual factors Additionally, the drug’s stability could be affected by storage conditions, though specific details are not readily available

未来方向

Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .

属性

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173937-91-2, 195704-72-4
Record name Atrasentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrasentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 127722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATRASENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrasentan
Reactant of Route 2
Reactant of Route 2
Atrasentan
Reactant of Route 3
Atrasentan
Reactant of Route 4
Reactant of Route 4
Atrasentan
Reactant of Route 5
Reactant of Route 5
Atrasentan
Reactant of Route 6
Atrasentan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。